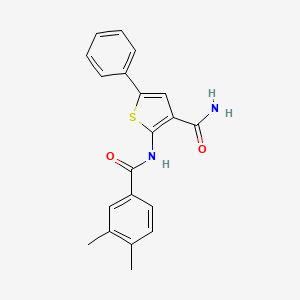

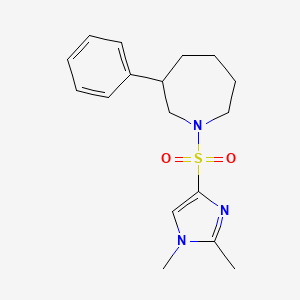

![molecular formula C14H19ClN2O2 B2887908 2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol CAS No. 953892-36-9](/img/structure/B2887908.png)

2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[1-(2-Amino-4-chlorobenzoyl)piperidin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 . It is primarily used for research purposes .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 150°C and a predicted boiling point of approximately 500.6°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm3 .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

Compounds containing the piperidine moiety have been synthesized through microwave-assisted methods and evaluated for their antibacterial activity. One study describes the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the efficiency of microwave irradiation in promoting these reactions and the antibacterial properties of the synthesized compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Stereospecific Rearrangements in Synthesis

Stereospecific rearrangements have been observed in the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. This process involves conjugate additions of amino alcohols to vinyl sulfones, leading to the formation of substituted pyrrolidines through a series of stereospecific rearrangements (Back, Parvez, & Zhai, 2003).

Base Labile Protecting Group for Peptide Synthesis

A base labile urethane group derived from 2,2-bis(4′-nitrophenyl)ethan-1-ol has been developed as an amine protecting group, useful in peptide and glycopeptide synthesis. This protecting group can be cleaved using specific reagents, demonstrating its utility in the synthesis of complex biomolecules (Ramage et al., 1991).

Coordination Chemistry and Luminescence

Research into the coordination behavior of hexadentate N-donor Schiff bases towards zinc(II)pseudohalides has led to the synthesis of novel complexes with potential applications in luminescence. These studies explore the structural characteristics of these complexes and their luminescent properties, contributing to the development of new materials for optical applications (Ghosh et al., 2006).

Antimicrobial and Pancreatic Lipase Inhibitory Activities

Schiff bases containing piperidine and related moieties have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, these compounds have shown promising pancreatic lipase inhibitory activities, indicating their potential in the development of treatments for conditions such as obesity (Warad et al., 2020).

Propriétés

IUPAC Name |

(2-amino-4-chlorophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-10-4-5-12(13(16)9-10)14(19)17-7-2-1-3-11(17)6-8-18/h4-5,9,11,18H,1-3,6-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKLFZCRLFGJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C(=O)C2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2887825.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2887826.png)

![7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2887827.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)

![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)